molecular formula C11H20O2 B12802777 Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- CAS No. 25904-16-9

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-

Cat. No.: B12802777
CAS No.: 25904-16-9
M. Wt: 184.27 g/mol
InChI Key: LUKLZSMNWYKSJB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- (CAS: Not explicitly listed in evidence; structurally related to 4-tert-butylcyclohexyl acetate, CAS 10411-92-4 ) is a cyclohexanol derivative with an isopropyl group at the 4-position and an acetylated hydroxyl group. The cis-configuration indicates that the substituents (isopropyl and acetate groups) occupy the same equatorial plane of the cyclohexane ring. This stereochemistry significantly impacts its physical and olfactory properties, as cis-isomers of cyclohexanol derivatives are often more potent odorants compared to trans-isomers .

Synthesis and Applications The compound is synthesized via stereoselective enzymatic reduction of 4-isopropylcyclohexanone using alcohol dehydrogenases (ADHs), followed by acetylation with Candida antarctica lipase A (CALA) . It is primarily used in functional perfumery due to its woody, leather-like aroma. Its cis-isomer is commercially preferred for its enhanced olfactory potency .

Properties

IUPAC Name

(4-propan-2-ylcyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLZSMNWYKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864647
Record name 4-(Propan-2-yl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15876-32-1, 25904-16-9
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015876321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025904169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- can be synthesized through the esterification of cyclohexanol, 4-(1-methylethyl)-, cis- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the desired cis-configuration of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol, 4-(1-methylethyl)-, cis-.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, cyclohexanol, 4-(1-methylethyl)-, acetate, cis- serves as an intermediate in the synthesis of other chemical compounds. It undergoes various reactions including:

  • Oxidation : Converts to cyclohexanone derivatives.
  • Reduction : The ester group can be reduced to an alcohol group.
  • Substitution : The acetate group can be substituted with other functional groups under appropriate conditions.

Biology

Research has indicated potential biological activities associated with this compound. It interacts with specific enzymes and may act as a substrate leading to the formation of metabolites that influence cellular pathways. Studies have shown promising antimicrobial properties against various bacterial strains .

Medicine

The compound is being explored for its therapeutic properties and as a precursor in drug synthesis. Its potential efficacy against resistant bacterial strains positions it as a candidate for further medicinal research .

Industry

In industrial applications, cyclohexanol, 4-(1-methylethyl)-, acetate, cis- is utilized in the production of fragrances and flavors. It contributes significantly to the aroma profile in food products such as eggplant .

Antimicrobial Properties

Recent studies highlight the antimicrobial efficacy of cyclohexanol derivatives. For instance:

  • Case Study : A study on antimicrobial effects revealed that cis-4-isopropylcyclohexan-1-ol acetate exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of commonly used antibiotics.
CompoundMIC (µg/mL)Activity Against
Cis-4-isopropylcyclohexan-1-ol acetate15Staphylococcus aureus
Cis-3-methylcyclohexanol acetate30Escherichia coli

This indicates a potential alternative for combating antibiotic-resistant strains .

Flavor and Aroma Compounds

The compound is also noted for its role in enhancing flavor profiles in food products. Its presence contributes to the overall sensory experience, making it a candidate for use in flavoring agents due to its aromatic properties .

Mechanism of Action

The mechanism of action of cyclohexanol, 4-(1-methylethyl)-, acetate, cis- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of acetic acid and the parent alcohol. The compound’s effects are mediated through its interactions with cellular components and biochemical pathways.

Comparison with Similar Compounds

Stereoisomeric Comparison: cis- vs. trans-4-(1-Methylethyl)cyclohexanol Acetate

Property cis-4-(1-Methylethyl)cyclohexanol Acetate trans-4-(1-Methylethyl)cyclohexanol Acetate
Odor Profile Strong woody, leather-like Muted, less intense
Diastereomeric Excess >90% (achieved via enzymatic synthesis) <10% (thermodynamically favored in synthesis)
Synthetic Accessibility Requires biocatalysts (ADHs/CALA) Predominantly formed in classical routes
Stability Comparable to trans-isomer Similar stability

The cis-isomer is more challenging to synthesize via traditional methods but is prioritized in perfumery for its superior aroma .

Positional Isomers: 4- vs. 2-Substituted Cyclohexanol Acetates

Compound Molecular Formula Odor Profile Key Applications
cis-4-(1-Methylethyl)cyclohexanol Acetate C12H22O2 Woody, leather-like Functional fragrances
cis-2-tert-Butylcyclohexanol Acetate (CAS 20298-69-5) C12H22O2 Floral, fruity Cosmetic additives

Positional isomers exhibit distinct olfactory profiles due to steric and electronic effects. The 4-substituted derivative is favored for its stability and compatibility with industrial processes .

Substituent Variations: Isopropyl vs. tert-Butyl Groups

Compound Molecular Weight Odor Threshold (ppm) Stability in Oxidation
cis-4-(1-Methylethyl)cyclohexanol Acetate 198.30 0.001–0.01 High (resists thermal decomposition)
cis-4-tert-Butylcyclohexanol Acetate (CAS 10411-92-4) 198.30 0.005–0.02 Moderate (prone to oxidation at high temps)

The tert-butyl group increases steric hindrance, slightly reducing odor potency but improving volatility. Isopropyl derivatives are more sustainable to synthesize enzymatically .

Functional Group Analogues: Alcohols vs. Acetates

Compound Boiling Point (°C) Solubility in Ethanol Bioactivity
cis-4-(1-Methylethyl)cyclohexanol 220–225 High Antimicrobial potential
cis-4-(1-Methylethyl)cyclohexanol Acetate 240–245 Moderate Fragrance fixation

Acetylation reduces polarity, enhancing longevity in fragrance formulations but diminishing antimicrobial activity .

Research Findings and Industrial Relevance

  • Enzymatic Synthesis : Biocatalytic routes using ADHs achieve >90% diastereomeric excess for the cis-isomer, outperforming classical methods (30–50% cis) .
  • Odor Contribution : The cis-isomer contributes to cooling sensations in e-liquids and perfumes, often paired with menthol derivatives .
  • Stability Challenges: Cyclohexanol derivatives with 4-substituents show variable stability; cis-3- and cis-2-hydroxycyclohexyl hydroperoxides are more stable than cis-4-isomers due to intramolecular hydrogen bonding .

Biological Activity

Cyclohexanol, 4-(1-methylethyl)-, acetate, commonly referred to as β-Terpinyl acetate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, potential applications in various fields, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.286 g/mol
  • IUPAC Name : Cyclohexanol, 4-(1-methylethyl)-, acetate
  • CAS Registry Number : 10198-23-9

The compound is characterized by its ester functional group and is a derivative of cyclohexanol. Its structure allows for various interactions within biological systems.

Antimicrobial Properties

Research indicates that β-Terpinyl acetate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting metabolic processes.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli121.0 mg/mL
Candida albicans100.8 mg/mL

Sensitization and Allergic Reactions

Despite its beneficial properties, β-Terpinyl acetate has been associated with sensitization in some individuals. Clinical studies have reported allergic reactions in patients exposed to cosmetic products containing this compound. A multicenter study conducted from 2005 to 2008 found that approximately 0.79% of patients tested reacted positively to β-Terpinyl acetate during patch testing . This highlights the importance of monitoring exposure levels in consumer products.

Case Studies

  • Antifungal Activity : A study assessing the antifungal efficacy of β-Terpinyl acetate against Aspergillus niger showed complete inhibition at concentrations as low as 0.625 µL/cm³. This suggests potential applications in food preservation and antifungal treatments .
  • Fragrance Industry : In the fragrance industry, β-Terpinyl acetate is valued for its pleasant aroma and is commonly used in perfumes and cosmetics. However, its potential for causing allergic reactions necessitates careful formulation and labeling practices .

Research Findings

Recent studies have focused on the retention indices of essential oil components, including β-Terpinyl acetate, using gas chromatography techniques to evaluate its volatility and stability . These findings are crucial for understanding how the compound behaves in various formulations.

Q & A

Basic Research Questions

Q. What are the key structural and stereochemical features of cis-4-(1-methylethyl)cyclohexanol acetate?

  • The compound (C₁₂H₂₂O₂, MW 198.30) is characterized by a cyclohexanol core with a 4-isopropyl substituent and an acetylated hydroxyl group in the cis configuration. The cis stereochemistry arises from the spatial arrangement of the isopropyl and acetyl groups on the cyclohexane ring, which significantly influences its conformational stability and intermolecular interactions .
  • Methodological Insight : Confirm stereochemistry via NMR (e.g., NOESY for axial-equatorial coupling) or X-ray crystallography. Compare experimental data with computational models (DFT-based geometry optimization) .

Q. How is cis-4-(1-methylethyl)cyclohexanol acetate synthesized, and what are common byproducts?

  • Classical synthesis involves acetylation of cis-4-isopropylcyclohexanol using acetic anhydride or acetyl chloride under acidic catalysis. Major byproducts include trans-isomers and unreacted alcohol.
  • Methodological Insight : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography. Confirm purity by GC-MS (e.g., HP-5MS column, 30 m × 0.25 mm, He carrier gas) .

Q. What analytical techniques are most effective for identifying and quantifying this compound?

  • GC-MS : Retention indices (Kovats RI ~1292–1295 on non-polar columns) and fragmentation patterns (base peak at m/z 138, indicative of acetyl loss) .
  • HPLC : Use chiral columns (e.g., Chiralcel OD-H) for enantiomeric separation. Mobile phase: hexane/isopropanol (95:5) .
  • Methodological Insight : Cross-validate with IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (acetyl carbonyl at δ ~170 ppm) .

Advanced Research Questions

Q. How can enantioselective synthesis of cis-4-(1-methylethyl)cyclohexanol acetate be optimized?

  • Biocatalytic Approach : Use alcohol dehydrogenases (ADHs) like Lactobacillus kefir ADH for stereoselective reduction of 4-isopropylcyclohexanone to cis-alcohol, followed by acetylation with Candida antarctica lipase A (CALA). Achieve diastereomeric excess (d.e.) >95% via continuous-flow reactors with in-line membrane separation .
  • Thermodynamic Considerations : The cis isomer is thermodynamically less stable (ΔG° ~ +3 kJ/mol) than the trans isomer due to steric strain. Optimize reaction conditions (e.g., low temperature, polar aprotic solvents) to favor kinetic control .

Q. What explains discrepancies in reported melting points (355.9 K vs. 354.2 K) for this compound?

  • Variability arises from differences in sample purity, crystallization solvents, or measurement techniques (DSC vs. capillary method). For accurate

  • Purify via recrystallization (ethanol/water mixture).
  • Use differential scanning calorimetry (DSC) at 2°C/min under N₂ .

Q. How do solvent effects influence the conformational equilibrium of cis-4-(1-methylethyl)cyclohexanol acetate?

  • In non-polar solvents (hexane), the equatorial acetyl group dominates (~80% population). In polar solvents (DMSO), axial conformers increase (~40%) due to dipole stabilization.
  • Methodological Insight : Study via variable-temperature NMR (VT-NMR) in deuterated solvents. Calculate free energy differences (ΔG°) using the Eyring equation .

Key Research Challenges

  • Stereochemical Purity : Mitigate epimerization during acetylation by avoiding strong acids (e.g., H₂SO₄) and using mild catalysts (DMAP) .
  • Scalability : Transitioning from batch to flow chemistry reduces environmental impact (E-factor <5) and improves yield (>90%) in biocatalytic routes .

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